Magnesium(II) Acetylacetonate
Overview
Description
Magnesium(II) Acetylacetonate is a useful research compound. Its molecular formula is C10H14MgO4 and its molecular weight is 222.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium(II) Acetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium(II) Acetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinduced Oxidation Enhancement
Magnesium(II) Acetylacetonate has been found to enhance the photoinduced oxidation process. Tada, Yamamoto, and Ito (1999) demonstrated that Magnesium Acetylacetonate adsorbs on TiO2, increasing the rate of photoinduced oxidation of sodium dodecylbenzenesulfonate by a factor of 1.3 (Tada, H., Yamamoto, M., & Ito, S. (1999)).
Electrochemical Dissolution and Reduction
Lossius and Emmenegger (1996) explored the solubilities, conductivities, and reduction potentials of magnesium compounds including Magnesium Acetylacetonate in organic solvents. Their findings contribute to understanding the reversible magnesium electrode at ambient temperature (Lossius, L. P., & Emmenegger, F. (1996)).
Impact on Atomic Absorption Spectrometry
Kowalewska et al. (2013) investigated the influence of Magnesium Acetylacetonate on the signal of organic forms of vanadium in xylene solution using graphite furnace atomic absorption spectrometry. Their research indicates that Magnesium Acetylacetonate significantly decreases the integrated absorbance of various organic forms of vanadium (Kowalewska, Z., Welz, B., Castilho, I. N., & Carasek, E. (2013)).
Sol-Gel Synthesis Applications
Paredes et al. (2006) utilized Magnesium Acetylacetonate in the sol-gel synthesis of hydrotalcite-like compounds. They proposed a new gelling and crystallization method using microwave irradiation, which led to high surface area compounds (Paredes, S. P., Fetter, G., Bosch, P., & Bulbulian, S. (2006)).
Molecular Structure Analysis
Tayyari et al. (2009) conducted a comprehensive molecular structure analysis of Magnesium Bis-Acetylacetonate using ab initio and density functional theory calculations. Their research provides detailed insights into the vibrational spectra and structural parameters of Magnesium Acetylacetonate (Tayyari, S., Bakhshi, T., Mahdizadeh, S. J., Mehrani, S., & Sammelson, R. (2009)).
Acid-Base Interactions in Complexation
Petrov, Lysova, and Berezin (2003) studied the complexation of Magnesium Acetylacetonate with tetraazaporphyrins, revealing the crucial role of acid-base interactions in the formation of Mg(II) complexes (Petrov, O., Lysova, S. A., & Berezin, B. D. (2003)).
Applications in Thin Film Deposition
Yi et al. (1996) reported the use of Magnesium Acetylacetonate in the spray pyrolysis method for depositing MgO thin films. This method involved ultrasonically nebulizing magnesium acetylacetonate solutions and thermally decomposing them onto substrates, resulting in well-defined microstructures of MgO thin films (Yi, X., Wang, W., Qian, Y., Li, Y., & Chen, Z.-w. (1996)).
Metalorganic Chemical Vapor Deposition
Zeng et al. (1996) utilized Magnesium Acetylacetonate in the preparation of magnesium oxide thin films by atmospheric-pressure metalorganic chemical vapor deposition (AP-MOCVD). Their research contributes to understanding the relationship between substrate temperature and crystallographic orientations in MgO thin films (Zeng, J., Wang, H., Shang, S., Wang, Z., & Wang, M. (1996)).
properties
IUPAC Name |
magnesium;(E)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTIAGQCYPCKFX-SYWGCQIGSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.